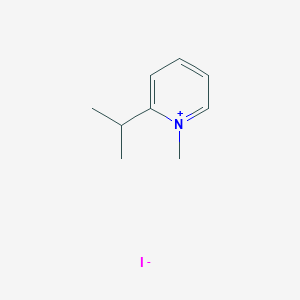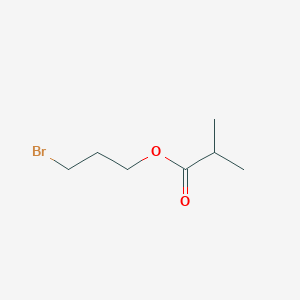
Propanoic acid, 2-methyl-, 3-bromopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 3-bromopropyl ester is an organic compound with the molecular formula C7H13BrO2 It is an ester derived from the reaction between 2-methylpropanoic acid and 3-bromopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-methylpropanoic acid with 3-bromopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
2-methylpropanoic acid+3-bromopropanolH2SO4Propanoic acid, 2-methyl-, 3-bromopropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-, 3-bromopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and 3-bromopropanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid (H2SO4) for esterification.
Base Catalysts: Sodium hydroxide (NaOH) for hydrolysis.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and 3-bromopropanol.
Reduction: 2-methylpropanol and 3-bromopropanol.
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-, 3-bromopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which propanoic acid, 2-methyl-, 3-bromopropyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis to release 2-methylpropanoic acid and 3-bromopropanol, which can further participate in biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-methyl-, 3-bromopropyl ester can be compared with other similar compounds, such as:
Propanoic acid, 2-bromo-, methyl ester: Similar ester structure but with a different alkyl group.
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but without the bromine atom.
Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but with a different alkyl group and without the bromine atom.
Propriétés
Numéro CAS |
56267-25-5 |
|---|---|
Formule moléculaire |
C7H13BrO2 |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
3-bromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)7(9)10-5-3-4-8/h6H,3-5H2,1-2H3 |
Clé InChI |
VWJKRQOZUFSBOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




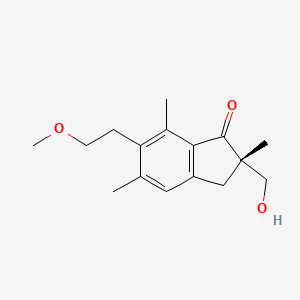
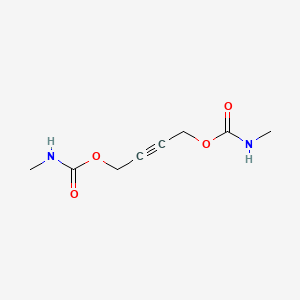
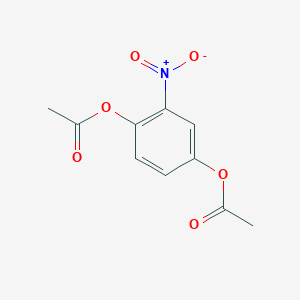
methanone](/img/structure/B14644315.png)
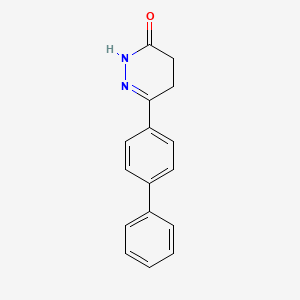
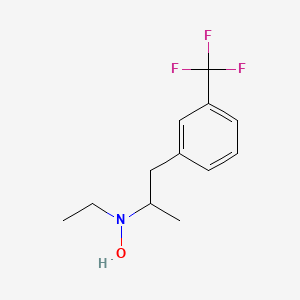
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
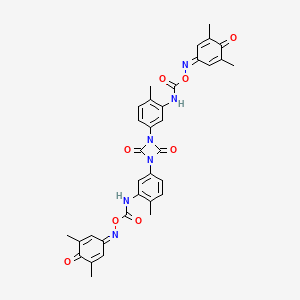
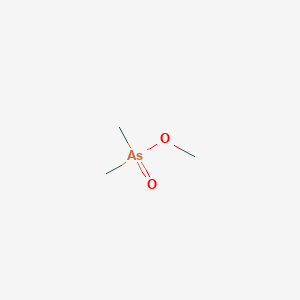
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
